ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is a chemical compound that is used in scientific research. This compound is also known as CP-122,288 and is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological processes, including learning and memory. CP-122,288 has been extensively studied for its potential use in treating various neurological disorders.
Wirkmechanismus
CP-122,288 acts as a selective antagonist of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is essential for learning and memory. By blocking the NMDA receptor, CP-122,288 can modulate glutamate neurotransmission, thereby reducing the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have various biochemical and physiological effects. This compound can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, CP-122,288 can reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CP-122,288 in laboratory experiments has several advantages. This compound is highly selective for the NMDA receptor, which reduces the potential for off-target effects. Additionally, CP-122,288 has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, the use of CP-122,288 in laboratory experiments also has some limitations. This compound is relatively expensive, and its synthesis requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of CP-122,288. One potential direction is the development of more selective NMDA receptor antagonists that can modulate glutamate neurotransmission with greater specificity. Another direction is the investigation of the potential therapeutic benefits of CP-122,288 in treating various neurological disorders. Additionally, the use of CP-122,288 in combination with other drugs may enhance its therapeutic efficacy. Finally, the development of more efficient and cost-effective synthesis methods for CP-122,288 may facilitate its widespread use in scientific research.
Wissenschaftliche Forschungsanwendungen
CP-122,288 is used in scientific research to study the role of the NMDA receptor in various neurological disorders. This compound has been shown to have potential therapeutic benefits in treating conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. CP-122,288 has also been studied for its potential use in treating chronic pain and depression.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)24-13-11-23(12-14-24)20(26)16-25(18-8-6-7-17(22)15-18)31(28,29)19-9-4-3-5-10-19/h3-10,15H,2,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIKOCIZOOGELG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.